molecular formula C25H22ClNO4 B12840198 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Cat. No.: B12840198
M. Wt: 435.9 g/mol
InChI Key: FMGGSUXYRDKFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid: , is a compound used in peptide synthesis.

  • Its chemical structure consists of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid (L-lysine) backbone.
  • The Fmoc group serves as a temporary protection during peptide assembly, allowing selective deprotection and subsequent coupling reactions.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: Fmoc-L-Lys(Nvoc)-OH undergoes various reactions during peptide synthesis, including

      Common Reagents and Conditions: DIC, HOBt, piperidine, and trifluoroacetic acid (TFA) are commonly used.

      Major Products: The major product is the desired peptide sequence with Fmoc-L-Lys(Nvoc)-OH incorporated.

  • Scientific Research Applications

      Chemistry: Used in peptide synthesis for drug discovery, proteomics, and bioconjugation.

      Biology: Enables the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling.

      Medicine: Peptides containing Fmoc-L-Lys(Nvoc)-OH may have therapeutic potential.

      Industry: Limited industrial applications, but research drives innovation.

  • Mechanism of Action

    • Fmoc-L-Lys(Nvoc)-OH itself does not exert specific effects; its role lies in peptide assembly.
    • The mechanism involves sequential coupling, deprotection, and cleavage steps.
    • Molecular targets depend on the specific peptide synthesized.
  • Comparison with Similar Compounds

      Similar Compounds: Other Fmoc-protected amino acids (e.g., Fmoc-L-Ala-OH, Fmoc-L-Gly-OH).

      Uniqueness: Fmoc-L-Lys(Nvoc)-OH’s uniqueness lies in its lysine backbone and specific applications.

    Properties

    IUPAC Name

    4-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H22ClNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FMGGSUXYRDKFJX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)CC(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H22ClNO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    435.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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